

# "5-Methoxybenzo[d]thiazol-2(3H)-one" molecular weight and formula

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## Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazol-2(3H)-one

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## In-Depth Technical Guide: 5-Methoxybenzo[d]thiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methoxybenzo[d]thiazol-2(3H)-one**, a heterocyclic compound with significant potential in pharmaceutical and medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.

## Core Compound Data

A summary of the key quantitative data for **5-Methoxybenzo[d]thiazol-2(3H)-one** is presented below.

| Parameter         | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub> S | [1][2]    |
| Molecular Weight  | 181.21 g/mol                                    | [1][2]    |
| CAS Number        | 15193-51-8                                      | [1]       |

## Synthetic Protocols

The synthesis of **5-Methoxybenzo[d]thiazol-2(3H)-one** can be achieved through a multi-step process starting from commercially available precursors. The following protocols are based on established methods for the synthesis of similar benzothiazole derivatives.<sup>[3][4]</sup>

### Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

This initial step involves the reduction of a nitro group to an amine.

Materials:

- 4-methoxy-2-nitroaniline
- Stannous chloride ( $\text{SnCl}_2$ )
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride ( $\text{SnCl}_2$ ) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
- Heat the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until the pH is approximately 8-9.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.[\[3\]](#)

## Step 2: Cyclization to form 5-Methoxybenzo[d]thiazol-2(3H)-one

This step involves the formation of the thiazole ring.

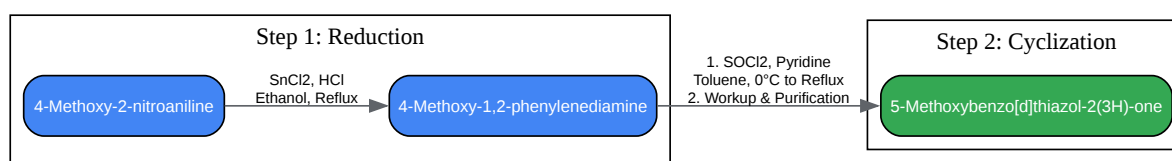
Materials:

- 4-methoxy-1,2-phenylenediamine
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous toluene
- Anhydrous pyridine
- Saturated sodium bicarbonate solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexane

Procedure:

- Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Charge the flask with 4-methoxy-1,2-phenylenediamine (1.0 equivalent) and anhydrous toluene. Stir the mixture to form a solution or suspension.

- Add anhydrous pyridine (2.5 equivalents) to the mixture.
- Cool the flask in an ice bath to 0 °C.
- Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous toluene dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
- Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[4]
- Cool the mixture to room temperature and slowly quench by pouring it over crushed ice and a saturated solution of sodium bicarbonate.[4]
- Transfer the resulting mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
- Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure **5-Methoxybenzo[d]thiazol-2(3H)-one**. [4]



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Proposed synthetic workflow for **5-Methoxybenzo[d]thiazol-2(3H)-one**.

## Analytical Methodologies

Accurate quantification and characterization of **5-Methoxybenzo[d]thiazol-2(3H)-one** are crucial for research and development. Several analytical techniques can be employed for this purpose.<sup>[5]</sup>

### High-Performance Liquid Chromatography (HPLC)

- Principle: Chromatographic separation followed by UV detection.<sup>[5]</sup>
- Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, with the exact ratio optimized for the best peak shape and retention time.<sup>[5]</sup>
- Detection Wavelength: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **5-Methoxybenzo[d]thiazol-2(3H)-one** should be determined by measuring its UV spectrum.<sup>[5]</sup>
- Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of calibration standards. The concentration of the sample is then determined by interpolating its peak area on this curve.<sup>[5]</sup>

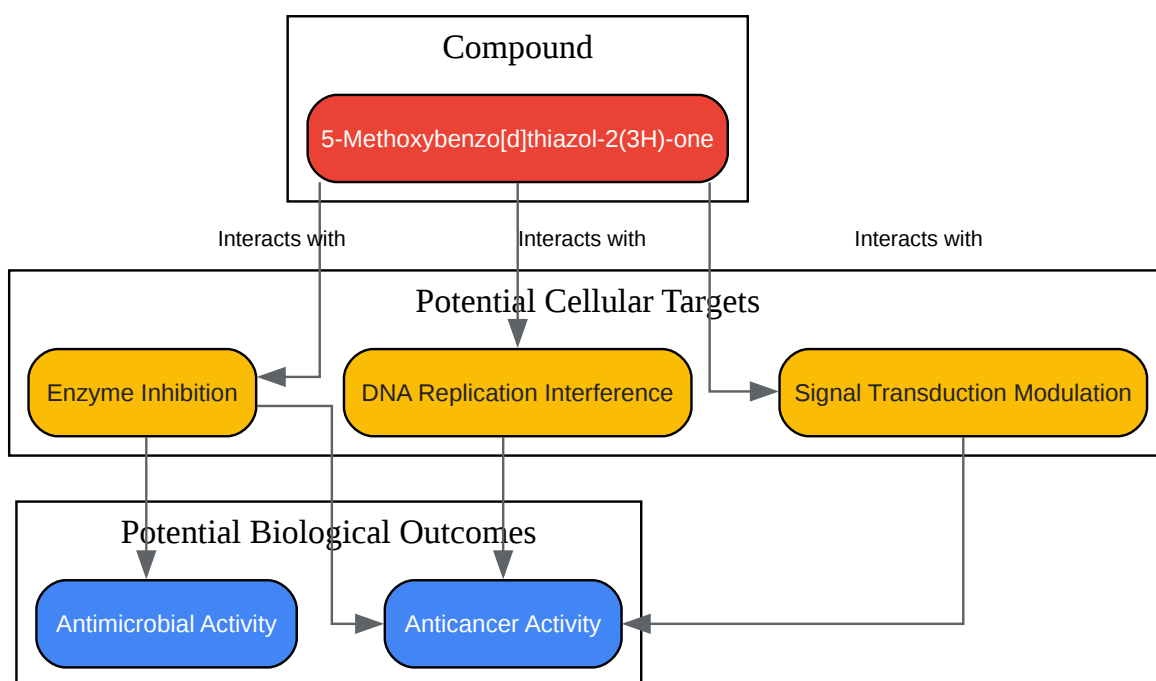
### Gas Chromatography-Mass Spectrometry (GC-MS)

- Principle: Chromatographic separation followed by mass analysis.<sup>[5]</sup>
- Sample Preparation: Samples should be dissolved or extracted in a suitable volatile solvent. Derivatization may be necessary to improve chromatographic behavior.<sup>[5]</sup>
- Analysis: The compound is identified based on its retention time and mass spectrum. For quantification, Selected Ion Monitoring (SIM) mode can be used to monitor characteristic ions, and a calibration curve is generated by plotting the peak area of a quantifier ion against concentration.<sup>[5]</sup>

## Potential Biological Significance and Signaling Pathways

While specific biological screening data for **5-Methoxybenzo[d]thiazol-2(3H)-one** is not extensively available in the public domain, the benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The introduction of a methoxy group can significantly influence a molecule's electronic properties, solubility, and biological interactions, often enhancing its therapeutic potential.[3][6]

Based on the activities of structurally related methoxy-substituted benzothiazoles, it is plausible that **5-Methoxybenzo[d]thiazol-2(3H)-one** could interfere with key cellular processes. For instance, some benzothiazole derivatives have been shown to inhibit specific enzymes or interfere with DNA replication in cancer cells.[6][8]



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Inferred potential biological activities and cellular targets.

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